Chemical properties of trans-Ethyl 2-(boc-amino)cyclopropanecarboxylate
Chemical properties of trans-Ethyl 2-(boc-amino)cyclopropanecarboxylate
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of trans-Ethyl 2-(Boc-amino)cyclopropanecarboxylate
Abstract
This technical guide provides a comprehensive analysis of trans-Ethyl 2-(Boc-amino)cyclopropanecarboxylate, a pivotal building block in modern medicinal chemistry and drug development. We will explore its unique physicochemical properties, spectroscopic signature, and key synthetic pathways. The core of this guide focuses on the compound's chemical reactivity, detailing the strategic manipulation of its functional groups—the acid-labile Boc-protecting group and the versatile ethyl ester. Furthermore, we examine its application as a conformationally constrained amino acid analogue, a strategy employed to enhance the potency, selectivity, and metabolic stability of therapeutic candidates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and chemical attributes of this valuable synthetic intermediate.
Introduction: The Strategic Value of Constrained Scaffolds
In the landscape of drug discovery, the quest for molecules with improved pharmacological profiles is perpetual. The incorporation of rigid structural elements into otherwise flexible molecules is a time-honored strategy to achieve this. The cyclopropane ring, a three-membered carbocycle, is an increasingly popular motif for this purpose.[1] Its rigid, planar geometry introduces conformational constraints that can lock a molecule into a bioactive conformation, enhancing binding affinity for its target and potentially reducing off-target effects.[1][2] Key features of the cyclopropane ring include shorter, stronger C-H bonds and enhanced π-character in its C-C bonds, which can contribute to metabolic stability and favorable electronic interactions.[1]
trans-Ethyl 2-(Boc-amino)cyclopropanecarboxylate emerges as a particularly valuable building block. It combines the conformational benefits of the cyclopropane scaffold with orthogonally protected functional groups: an amine shielded by the tert-butyloxycarbonyl (Boc) group and a carboxylic acid masked as an ethyl ester. The Boc group is renowned in peptide and medicinal chemistry for its stability under a wide range of conditions, yet its clean, acid-catalyzed removal allows for subsequent elaboration at the nitrogen atom.[3][] This guide will dissect the properties and reactivity that make this compound an indispensable tool for the modern synthetic chemist.
Physicochemical and Spectroscopic Profile
The physical and spectral characteristics of a compound are fundamental to its application in synthesis, dictating handling, reaction monitoring, and purification strategies.
Physicochemical Properties
The properties of trans-Ethyl 2-(Boc-amino)cyclopropanecarboxylate are summarized below. It is typically supplied as an off-white to yellow solid, requiring storage at room temperature in a dry environment.[5]
| Property | Value | Source |
| Chemical Name | ethyl 2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate | [5] |
| Synonyms | Ethyl 2-(Boc-amino)cyclopropanecarboxylate | [5] |
| CAS Number | 613261-19-1 (trans-isomer not specified) | [5] |
| Molecular Formula | C₁₁H₁₉NO₄ | [5] |
| Molecular Weight | 229.27 g/mol | [5] |
| Appearance | Off-white to yellow solid | [5] |
| Boiling Point | 312.1 ± 31.0 °C (Predicted) | [5] |
| Density | 1.10 ± 0.1 g/cm³ (Predicted) | [5] |
Spectroscopic Signature
A clear understanding of the compound's spectral data is crucial for reaction monitoring (e.g., via TLC, LC-MS) and final product characterization. While a specific, published, fully-assigned spectrum is not available from the search results, the expected spectral features can be reliably predicted based on its structure.[6]
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Boc Group: A sharp singlet integrating to 9 protons is expected around δ 1.4-1.5 ppm.
-
Ethyl Ester Group: A quartet (2H) around δ 4.1-4.2 ppm (O-CH₂ -CH₃) and a triplet (3H) around δ 1.2-1.3 ppm (O-CH₂-CH₃ ) will be present.
-
Cyclopropyl Protons: The four protons on the cyclopropane ring will appear as complex multiplets in the upfield region, typically between δ 1.0 and 2.5 ppm. The trans-stereochemistry will influence the specific coupling constants between these protons.
-
Amine Proton (N-H): A broad singlet, typically around δ 5.0-5.5 ppm, which may exchange with D₂O.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyls: Two signals in the downfield region: the ester carbonyl (~170-175 ppm) and the carbamate carbonyl (~155-160 ppm).
-
Boc Group: Two signals corresponding to the quaternary carbon (~80 ppm) and the methyl carbons (~28 ppm).
-
Ethyl Ester Group: Signals for the O-C H₂ (~61 ppm) and C H₃ (~14 ppm) carbons.
-
Cyclopropyl Carbons: Signals for the three sp³ hybridized carbons of the ring will appear in the upfield region (~15-35 ppm).
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹.
-
C-H Stretches: Bands just below 3000 cm⁻¹ for the aliphatic C-H bonds.
-
C=O Stretches: Two strong, distinct absorption bands are expected for the two carbonyl groups. The ester C=O typically appears around 1730-1750 cm⁻¹, while the carbamate (Boc) C=O appears at a lower wavenumber, around 1680-1710 cm⁻¹.[7]
-
Synthesis and Manufacturing
The synthesis of cyclopropane amino acids often involves cyclopropanation of electron-deficient alkenes or bis-alkylation strategies.[8] A common conceptual approach involves the reaction of a carbene or carbenoid equivalent with a protected dehydroamino acid derivative.
Caption: A conceptual workflow for the synthesis of the target molecule.
The causality behind this approach lies in the controlled generation of a carbene from a precursor like ethyl diazoacetate, which then undergoes a cycloaddition reaction with an appropriately substituted alkene. The choice of catalyst (e.g., rhodium or copper complexes) is critical for controlling the efficiency and stereoselectivity of the cyclopropanation step. Subsequent purification, typically via column chromatography, is necessary to isolate the desired trans-isomer from any cis-isomer or other byproducts.
Chemical Reactivity and Synthetic Utility
The synthetic power of this building block resides in the differential reactivity of its two primary functional groups. This allows for selective deprotection and functionalization, enabling its stepwise incorporation into complex molecular architectures.
N-Terminus Reactivity: Boc Deprotection
The Boc group is the cornerstone of the compound's utility in peptide synthesis and other amine elaborations. It is exceptionally stable to bases, nucleophiles, and reductive conditions, but can be cleanly removed under acidic conditions.[3][9]
The most common method for Boc deprotection is treatment with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[10][11] The mechanism proceeds via protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid, which spontaneously decarboxylates to liberate the free amine as its corresponding salt (e.g., trifluoroacetate salt).[12][13]
Key Experimental Considerations:
-
Acid Choice: Strong acids like TFA or hydrochloric acid (typically 4M in dioxane) are required.[][10]
-
Scavengers: The liberated tert-butyl cation is a potent electrophile and can alkylate sensitive residues like tryptophan or methionine in a peptide sequence.[14] Therefore, scavengers such as triisopropylsilane (TIS) or anisole are often included in the deprotection cocktail to trap this cation.
-
Gas Evolution: The reaction produces carbon dioxide and, potentially, isobutylene gas. It is crucial that the reaction is not performed in a sealed system.[11][12]
C-Terminus Reactivity: Ester Manipulation
The ethyl ester provides a robust protecting group for the carboxylic acid that can be removed or transformed when desired.
-
Hydrolysis (Saponification): The most common transformation is hydrolysis to the free carboxylic acid. This is typically achieved under basic conditions using an alkali metal hydroxide like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed aqueous/organic solvent system (e.g., THF/water or Methanol/water).[15] The reaction proceeds via nucleophilic acyl substitution at the ester carbonyl. An acidic workup is then required to protonate the resulting carboxylate salt.
-
Amidation: The ester can be directly converted to an amide by reaction with an amine, although this often requires harsh conditions.[16] A more common and controlled approach is to first hydrolyze the ester to the carboxylic acid, which can then be coupled with an amine using standard peptide coupling reagents like DCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[14][15]
Caption: Key reactivity pathways for selective deprotection and coupling.
Applications in Medicinal Chemistry
The primary application of trans-Ethyl 2-(Boc-amino)cyclopropanecarboxylate is as a precursor to non-canonical, conformationally restricted amino acids for incorporation into peptidomimetics and other small molecule drugs.[17] The cyclopropane unit serves several strategic roles:
-
Enhanced Potency: By restricting the conformational freedom of a peptide backbone or a flexible side chain, the cyclopropyl group can pre-organize the molecule into a low-energy conformation that is optimal for binding to a biological target, thus enhancing potency.[1]
-
Increased Metabolic Stability: The cyclopropane ring is generally resistant to metabolic degradation by cytochrome P450 enzymes, which often target flexible alkyl chains. Replacing a metabolically liable portion of a molecule with a cyclopropyl group can significantly improve its pharmacokinetic profile.[1][2]
-
Improved Physicochemical Properties: The introduction of a cyclopropane ring can modulate properties like solubility and membrane permeability.[2]
-
Novelty and IP Position: As a non-natural building block, its incorporation can lead to novel chemical entities with unique biological activities, strengthening the intellectual property position of a drug candidate.[2]
It serves as a key intermediate in the synthesis of APIs where a rigid scaffold is required to achieve the desired biological activity.[18]
Experimental Protocols
The following protocols are representative examples of the key transformations discussed. They are designed as self-validating systems, including steps for reaction completion monitoring, workup, and purification.
Protocol 1: Boc-Deprotection using Trifluoroacetic Acid (TFA)
Objective: To remove the Boc protecting group to yield ethyl 2-aminocyclopropanecarboxylate as its trifluoroacetate salt.
Materials:
-
trans-Ethyl 2-(Boc-amino)cyclopropanecarboxylate (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA, 10 eq)
-
Diethyl ether
Procedure:
-
Under an inert atmosphere (N₂ or Argon), dissolve trans-Ethyl 2-(Boc-amino)cyclopropanecarboxylate in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice-water bath. This is a precautionary measure to control any potential exotherm, although the reaction is typically well-behaved at room temperature.[10]
-
Slowly add TFA (10 eq) dropwise to the stirred solution. Gas evolution (CO₂) should be observed.[11][12]
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction for completion by TLC or LC-MS, observing the disappearance of the starting material.
-
Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the DCM and excess TFA.
-
Add cold diethyl ether to the resulting oil/residue. This will cause the trifluoroacetate salt product to precipitate as a solid.
-
Collect the solid product by vacuum filtration, wash with additional cold diethyl ether, and dry under high vacuum. The product is typically used in the next step without further purification.
Protocol 2: Saponification of the Ethyl Ester
Objective: To hydrolyze the ethyl ester to the corresponding carboxylic acid, yielding N-Boc-trans-2-aminocyclopropanecarboxylic acid.
Materials:
-
trans-Ethyl 2-(Boc-amino)cyclopropanecarboxylate (1.0 eq)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve trans-Ethyl 2-(Boc-amino)cyclopropanecarboxylate in a 3:1 mixture of THF and water (approx. 0.2 M).
-
Add solid lithium hydroxide monohydrate (2.0 eq) to the solution.
-
Stir the mixture vigorously at room temperature for 4-16 hours.
-
Monitor the reaction for completion by TLC or LC-MS. The product will have a different retention factor and mass than the starting material.
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A white precipitate may form.
-
Extract the aqueous layer three times with ethyl acetate. The causality here is that the protonated carboxylic acid product is more soluble in the organic phase.
-
Combine the organic extracts and wash once with brine to remove residual water-soluble impurities.
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product, typically as a white solid. The product can be further purified by recrystallization if necessary.
Conclusion
trans-Ethyl 2-(Boc-amino)cyclopropanecarboxylate is a high-value, versatile building block for contemporary organic synthesis and medicinal chemistry. Its well-defined stereochemistry, conformationally rigid core, and orthogonally protected functional groups provide chemists with a powerful tool for constructing complex molecules with precisely controlled three-dimensional architecture. A thorough understanding of its reactivity—particularly the selective, acid-mediated deprotection of the Boc group and the basic hydrolysis of the ethyl ester—is key to unlocking its full synthetic potential. As the demand for therapeutics with enhanced potency, selectivity, and metabolic stability continues to grow, the strategic application of constrained scaffolds like the one offered by this compound will remain a critical approach in drug discovery.
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